Phosphoribosylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBPEVYGOQGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymology and Catalysis of Phosphoribosylamine Biosynthesis
Phosphoribosylpyrophosphate Amidotransferase (PPAT) / Amidophosphoribosyltransferase (ATase)
Structural Biology of PPAT
Active Site Architecture and Residue Contributions
Phosphoribosylpyrophosphate amidotransferase (PPAT) is a complex enzyme characterized by two distinct active sites: a glutaminase (B10826351) site and a phosphoribosylpyrophosphate (PRPP) site. These two catalytic centers are interconnected by an approximately 20 Å long solvent-inaccessible channel, which is crucial for the efficient transfer of the ammonia (B1221849) intermediate. researchgate.netrcsb.org
The glutaminase site is responsible for the hydrolysis of glutamine, releasing ammonia that then traverses the channel to the PRPP site. researchgate.netrcsb.org Structural and mutational analyses have identified several key amino acid residues within the glutaminase domain that are essential for substrate binding and catalysis. These include Cys1, Arg73, Asn101, Gly102, and Asp127, which are highly conserved across a subfamily of amidotransferases. nih.govresearchgate.net Specifically, the free N-terminal amino group of Cys1 is proposed to function as both a proton acceptor and donor, facilitating the nucleophilic attack on the carboxamide group of glutamine. nih.govresearchgate.net The side chain of Asn101 and the backbone nitrogen of Gly102 play a role in stabilizing the tetrahedral oxyanion intermediate formed during the reaction. nih.govresearchgate.net
The binding of PRPP to its dedicated site induces a significant structural change in the enzyme, leading to a substantial activation of the glutaminase activity. This allosteric regulation results in a 100-fold decrease in the Michaelis constant (Km) for glutamine in Escherichia coli PPAT, effectively coupling glutamine hydrolysis to the synthesis of 5-phosphoribosylamine. nih.govresearchgate.net This intricate coupling mechanism ensures that ammonia is generated and channeled directly to the PRPP site, preventing its diffusion and non-productive hydrolysis. The PRPP active site itself is representative of the phosphoribosyltransferase (PRTase) family of enzymes. rcsb.org While some PPAT enzymes, such as those found in Escherichia coli, are metal-free, others, like the Bacillus subtilis enzyme, require metal ions for activity, with evidence suggesting a [4Fe-4S] cluster in a common ancestor. nih.gov
Comparative Structural Analysis of PPAT Orthologs
However, the mechanisms governing glutaminase activity, inter-site communication, and feedback inhibition demonstrate notable differences among PPAT orthologs. For instance, Escherichia coli PPAT serves as a model for metal-free amidotransferases, whereas Bacillus subtilis PPAT represents the metal-containing group. nih.gov These structural distinctions contribute to variations in how these enzymes are regulated in their respective organisms. Structural superimposition studies, such as those comparing Arabidopsis thaliana GPRAT2, Escherichia coli GPRAT, and Bacillus subtilis GPRAT, highlight the presence of conserved loop regions critical for function. researchgate.net The substrate binding site within PPAT enzymes is generally characterized by three subsites, designated S1, S0, and S2, and flexible segments at the entrance of the binding cleft allow for efficient accommodation of different substrate sizes. researchgate.net
Genetic Encoding and Expression of PPAT
The genetic encoding and expression of PPAT are crucial for regulating purine (B94841) biosynthesis in various organisms. In humans, the PPAT gene is a protein-coding gene located on chromosome 4, specifically at positions such as 4q12 (e.g., chr4:56,393,362-56,435,615 in the GRCh38/hg38 assembly). genecards.org This gene is responsible for encoding the phosphoribosylpyrophosphate amidotransferase enzyme, which is a key regulatory enzyme catalyzing the initial committed step in the de novo purine nucleotide biosynthetic pathway. genecards.orgmaayanlab.cloud
The PPAT gene is often found in close proximity to other genes involved in the purine synthesis pathway, such as the PAICS/AIRC gene (which encodes a bifunctional enzyme for later steps), and these genes can be divergently transcribed from a shared intergenic region. genecards.orgmaayanlab.cloud This genomic arrangement may facilitate coordinated expression.
PPAT expression is subject to various regulatory mechanisms. For instance, its expression can be significantly upregulated in certain pathological conditions, such as colorectal cancer and thyroid cancer. Studies have indicated that elevated PPAT expression in tumor tissues is associated with unfavorable pathological parameters, suggesting its potential role in cancer progression. osf.iodovepress.com The enzyme is generally found to be expressed cytoplasmically within cells. proteinatlas.org
Gene Structure and Transcriptional Regulation of PPAT Loci
The human PPAT gene spans approximately 42,254 bases and encodes a protein composed of 517 amino acids with a molecular mass of 57,399 Da. genecards.org The gene's structure includes specific promoter regions that dictate its transcriptional regulation. Various transcription factors bind to these promoter regions to initiate or modulate gene expression. Identified transcription factor binding sites in the PPAT gene promoter include AML1a, AREB6, ATF-2, CP2, IRF-7A, MyoD, p53, RSRFC4, and STAT3. genecards.org The activity of these transcription factors can influence the rate at which the PPAT gene is transcribed into mRNA.
Alternative Splicing and Post-Transcriptional Control Mechanisms
While alternative splicing and various post-transcriptional control mechanisms are known to play significant roles in regulating gene expression in eukaryotes, specific detailed research findings regarding alternative splicing events or other post-transcriptional control mechanisms (e.g., mRNA stability, translational regulation) directly pertaining to the PPAT gene were not explicitly detailed in the available literature. Further research would be required to elucidate the full extent of these regulatory layers for PPAT.
Evolutionary Conservation of PPAT Across Biological Kingdoms
The phosphoribosylpyrophosphate amidotransferase (PPAT) enzyme is remarkably conserved across diverse biological kingdoms, underscoring its fundamental and indispensable role in purine nucleotide biosynthesis. genecards.org This pathway is essential for all forms of life, providing the necessary precursors for DNA, RNA, and various coenzymes.
The high degree of evolutionary conservation is evident in the catalytic framework of PPAT. Key amino acid residues within the glutamine binding site, such as Cys1, Arg73, Asn101, Gly102, and Asp127, are conserved not only in PPAT but also across a broader subfamily of amidotransferases, including asparagine synthetase, glucosamine (B1671600) 6-phosphate synthase, and glutamate (B1630785) synthase. nih.gov This conservation suggests a shared ancestral catalytic mechanism among these enzymes. However, certain residues, like Tyr74, are uniquely conserved in glutamine PRPP amidotransferase sequences, indicating a specialized role in the interdomain coupling that is characteristic of PPAT's allosteric regulation. nih.gov
Comparative structural analyses of PPAT orthologs from bacteria (e.g., Escherichia coli and Bacillus subtilis) demonstrate that while the core catalytic structures are well-preserved, there is variability in the enzyme's regulatory functions. nih.gov This suggests that although the fundamental enzymatic reaction is maintained, the mechanisms by which its activity is controlled have diversified during evolution to meet the specific metabolic needs and regulatory landscapes of different organisms. PPAT's membership in the nucleotidyltransferase α/β phosphodiesterase superfamily further highlights its ancient evolutionary lineage and conserved structural motifs. ebi.ac.uk
Metabolic Integration of Phosphoribosylamine
Phosphoribosylamine as the Initial Committed Precursor in De Novo Purine (B94841) Synthesis
The de novo purine synthesis pathway is a complex, multi-step process that constructs the purine ring directly onto a ribose-5-phosphate (B1218738) backbone. This compound (PRA) (PubChem CID: 162127) marks the first committed step in this pathway, meaning its formation irrevocably directs the molecule towards purine synthesis news-medical.netwikipedia.orgmacmillanusa.compeoi.org. This crucial reaction is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), also known as phosphoribosyl pyrophosphate amidotransferase (PPAT) (EC 2.4.2.14) news-medical.netnih.govmicrobenotes.complos.orgwikipedia.orgontosight.ainih.govthesciencenotes.comyoutube.com.
The synthesis of PRA involves the transfer of an amino group from glutamine (PubChem CID: 5961) to 5-phosphoribosyl-1-pyrophosphate (PRPP) (PubChem CID: 10677), with the concomitant release of pyrophosphate (PPi) (PubChem CID: 1089) and glutamate (B1630785) (PubChem CID: 611) news-medical.netmacmillanusa.compeoi.orgnih.govwikipedia.orgontosight.ainih.govthesciencenotes.comyoutube.comresearchgate.net. PRPP itself is formed from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, and ATP, catalyzed by PRPP synthetase news-medical.netmicrobenotes.comyoutube.comcolumbia.edu. The reaction catalyzed by PPAT is considered the rate-limiting step in de novo purine synthesis, making it a primary control point for the entire pathway news-medical.netwikipedia.orgplos.orgontosight.aiyoutube.combiorxiv.orgasm.orgnih.gov.
PPAT is a bifunctional enzyme possessing two catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to release ammonia (B1221849), and a phosphoribosyltransferase domain that then binds this ammonia to PRPP to form PRA wikipedia.org. This enzyme typically exists as a tetramer, and its tetrameric structure is crucial for its catalytic activity and cooperative substrate binding ontosight.ai. Due to the chemical lability of this compound, which has a reported half-life of approximately 38 seconds at physiological pH and temperature, it is suggested that PRA is channeled directly from PPAT to the next enzyme in the pathway, glycinamide (B1583983) ribonucleotide (GAR) synthetase, to prevent its degradation wikipedia.orgpeoi.orgwikipedia.org.
Sequential Enzymatic Transformations Following this compound Formation
Following the formation of this compound, the de novo purine synthesis pathway proceeds through a series of sequential enzymatic transformations, ultimately leading to the synthesis of inosine (B1671953) monophosphate (IMP) (PubChem CID: 6035), the first fully formed purine nucleotide news-medical.netmacmillanusa.comnih.govmicrobenotes.comthesciencenotes.comyoutube.comcolumbia.edunih.govuomustansiriyah.edu.iqmdpi.comnumberanalytics.com. The purine ring is built stepwise upon the this compound scaffold, requiring contributions from various precursors including glycine (B1666218), aspartate, glutamine, and one-carbon units derived from the folate cycle macmillanusa.compeoi.orgnih.govnih.govuomustansiriyah.edu.iqlibretexts.orgbritannica.com.
The pathway to IMP involves ten enzymatic steps, with several enzymes being multifunctional, catalyzing multiple reactions nih.govmdpi.complos.orgnih.gov. Key intermediates and the enzymes involved include:
Glycinamide Ribonucleotide (GAR) (PubChem CID: 10408): Formed from PRA, glycine (PubChem CID: 750), and ATP, catalyzed by glycinamide ribonucleotide synthetase (GARS) wikipedia.orgmacmillanusa.compeoi.orgcolumbia.edunumberanalytics.comresearchgate.net.
Formylglycinamide Ribonucleotide (FGAR) (PubChem CID: 10409): GAR is formylated by glycinamide ribonucleotide transformylase (GART), utilizing 10-formyltetrahydrofolate (10-formyl-THF) (PubChem CID: 135398632) as a one-carbon donor wikipedia.orgmacmillanusa.compeoi.orguomustansiriyah.edu.iqnumberanalytics.comresearchgate.net.
Formylglycinamidine Ribonucleotide (FGAM) (PubChem CID: 10410): FGAR is converted to FGAM by formylglycinamidine ribonucleotide synthetase (FGAMS), with a second glutamine contributing a nitrogen atom and ATP providing energy wikipedia.orgpeoi.orgnumberanalytics.complos.org.
5-Aminoimidazole Ribonucleotide (AIR) (PubChem CID: 10411): FGAM undergoes an intramolecular cyclization to form AIR, catalyzed by aminoimidazole ribonucleotide synthetase (AIRS), requiring ATP wikipedia.orgpeoi.orgplos.orgnih.gov.
5-Aminoimidazole-4-Carboxamide (B1664886) Ribonucleotide (AICAR) (PubChem CID: 10412): Further transformations involve the addition of a carboxyl group to AIR, followed by the addition of aspartate (PubChem CID: 229), and subsequent elimination of fumarate, leading to AICAR. These steps are catalyzed by enzymes like phosphoribosylaminoimidazole carboxylase (PAICS) and adenylosuccinate lyase (ASL) wikipedia.orgpeoi.orgnih.govplos.orgnih.gov.
Inosine Monophosphate (IMP): AICAR is then formylated by AICAR transformylase (ATIC), using another 10-formyl-THF, and finally cyclized by IMP cyclohydrolase (also part of ATIC) to yield IMP wikipedia.orgpeoi.orgnih.govplos.orgnih.gov.
IMP serves as a branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) (PubChem CID: 6083) and guanosine (B1672433) monophosphate (GMP) (PubChem CID: 6040) news-medical.netmicrobenotes.comthesciencenotes.comyoutube.comcolumbia.edunih.govuomustansiriyah.edu.iqmdpi.comnumberanalytics.com. AMP is formed from IMP via adenylosuccinate, with aspartate providing a nitrogen atom, while GMP is synthesized from IMP via xanthosine (B1684192) monophosphate (XMP), with glutamine providing a nitrogen atom microbenotes.comthesciencenotes.comuomustansiriyah.edu.iq. These monophosphates can then be phosphorylated to their diphosphate (B83284) (ADP, GDP) and triphosphate (ATP, GTP) forms by nucleoside monophosphate and diphosphate kinases, respectively news-medical.netcolumbia.edu.
Regulation of Downstream Purine Pathway Enzymes in Response to this compound Availability
The regulation of de novo purine synthesis is critical for maintaining cellular nucleotide pools and is tightly controlled, primarily at the initial committed step involving this compound formation. The activity of glutamine phosphoribosylpyrophosphate amidotransferase (PPAT) is subject to sophisticated feedback inhibition mechanisms by the end-products of the pathway: purine nucleotides such as AMP, GMP, and IMP news-medical.netwikipedia.orgpeoi.orgmicrobenotes.complos.orgyoutube.combiorxiv.orgasm.orgnumberanalytics.comnih.gov.
This feedback inhibition acts synergistically, meaning that the combined inhibitory effect of AMP and GMP is stronger than the sum of their individual effects peoi.orgwikipedia.orgyoutube.com. The binding of these purine nucleotides to allosteric sites on the PPAT enzyme induces conformational changes that reduce its catalytic activity wikipedia.org. This regulatory mechanism ensures that when cellular purine nucleotide levels are high, the de novo synthesis pathway is downregulated, preventing the wasteful expenditure of energy and precursors peoi.orgplos.org. Conversely, high levels of PRPP can activate PPAT, promoting purine synthesis when precursors are abundant wikipedia.orgplos.org.
The regulation of purine synthesis extends beyond PPAT. The conversion of IMP to AMP and GMP is also regulated by feedback inhibition, ensuring a balanced production of both adenine (B156593) and guanine (B1146940) nucleotides. For example, AMP inhibits adenylosuccinate synthetase, and GMP inhibits IMP dehydrogenase microbenotes.comnumberanalytics.com.
This hierarchical control, with the committed step being the most stringently regulated, allows the cell to efficiently manage its purine nucleotide supply in response to metabolic demands and the availability of precursors.
Interconnections with Other Anabolic and Catabolic Pathways
The metabolism of this compound and the subsequent de novo purine synthesis pathway are not isolated processes but are deeply interconnected with a broader network of anabolic and catabolic pathways. These interconnections are crucial for maintaining cellular homeostasis, coordinating nutrient utilization, and responding to physiological demands.
Crosstalk with One-Carbon Metabolism (e.g., Folate Cycle)
One-carbon metabolism, particularly the folate cycle, plays a critical role in providing essential one-carbon units for the de novo purine synthesis pathway macmillanusa.comnih.govnih.govuomustansiriyah.edu.iqlibretexts.orgnih.govnih.govfrontiersin.orgfrontiersin.orgportlandpress.com. Two specific steps in the purine synthesis pathway require these one-carbon units:
The conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) wikipedia.orgmacmillanusa.compeoi.orguomustansiriyah.edu.iqresearchgate.net.
The conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazolecarboxamide ribonucleotide (FAICAR), which is then cyclized to IMP wikipedia.orgpeoi.orgnih.govplos.orgnih.gov.
These one-carbon units are carried by tetrahydrofolate (THF) (PubChem CID: 135398630) derivatives, primarily 10-formyltetrahydrofolate (10-formyl-THF) macmillanusa.comnih.govuomustansiriyah.edu.iqlibretexts.orgnih.govnih.govfrontiersin.orgportlandpress.com. The folate cycle, which involves enzymes like serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate dehydrogenase (MTHFD), generates and interconverts these one-carbon units from amino acids such as serine (PubChem CID: 5951) and glycine nih.govnih.govfrontiersin.orgfrontiersin.orgportlandpress.com.
The dependence of purine synthesis on the folate cycle highlights a crucial metabolic crosstalk. Disruptions in folate metabolism, such as folate deficiency or inhibition of folate-dependent enzymes, can severely impair purine biosynthesis, impacting processes like DNA replication and cell proliferation nih.govportlandpress.com. This interconnectedness is exploited in chemotherapy, where antifolate drugs are used to inhibit purine synthesis in rapidly dividing cancer cells mdpi.com.
Purine Salvage Pathway Interplay with De Novo Synthesis and this compound Turnover
Cells possess two primary pathways for purine nucleotide acquisition: the energy-intensive de novo synthesis pathway and the purine salvage pathway news-medical.netnih.govmdpi.comlibretexts.org. The purine salvage pathway recycles pre-formed purine bases and nucleosides, converting them back into nucleotides. This pathway is a more energy-efficient alternative to de novo synthesis, as it bypasses the need for the multiple ATP-consuming steps of the de novo pathway libretexts.org.
Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) are key players in the salvage pathway, utilizing PRPP to convert hypoxanthine (B114508) (PubChem CID: 790) and guanine (PubChem CID: 689) into IMP and GMP, and adenine (PubChem CID: 190) into AMP, respectively nih.govlibretexts.org.
The interplay between the salvage pathway and de novo synthesis, including this compound turnover, is a critical regulatory mechanism for maintaining cellular purine nucleotide pools biorxiv.orgmdpi.com. When purine bases are readily available from the diet or from the degradation of nucleic acids, the salvage pathway can meet a significant portion of the cell's purine requirements. This reduces the demand for de novo synthesis, leading to a downregulation of the de novo pathway, primarily through feedback inhibition of PRPP amidotransferase (PPAT) by the salvaged purine nucleotides (AMP, GMP, IMP) plos.orgbiorxiv.orgasm.orgnih.gov.
Conversely, under conditions of purine starvation or high demand (e.g., rapid cell proliferation), the de novo pathway is upregulated, increasing the flux through this compound synthesis to meet the cellular needs plos.orgbiorxiv.orgfrontiersin.org. This dynamic balance ensures that cells can adapt their purine production strategies based on nutrient availability and metabolic state.
Relationship with Amino Acid Metabolism (e.g., Glutamine as Nitrogen Donor)
Amino acid metabolism is intimately linked with purine biosynthesis, with several amino acids serving as essential precursors for the construction of the purine ring. The most direct and immediate connection to this compound synthesis is the indispensable role of glutamine as the nitrogen donor news-medical.netmacmillanusa.compeoi.orgnih.govmicrobenotes.comnih.govyoutube.comresearchgate.netnih.govuomustansiriyah.edu.iqbritannica.commdpi.com.
In the first committed step of de novo purine synthesis, the amide nitrogen of glutamine is transferred to PRPP by glutamine phosphoribosylpyrophosphate amidotransferase (PPAT) to form this compound news-medical.netmacmillanusa.compeoi.orgnih.govwikipedia.orgontosight.ainih.govthesciencenotes.comyoutube.comresearchgate.net. This reaction highlights glutamine's central role as a nitrogen source in anabolic pathways . The enzyme's glutaminase domain specifically hydrolyzes glutamine to release ammonia, which is then channeled to the PRPP binding site wikipedia.orgnih.govresearchgate.net.
Beyond glutamine's direct contribution to this compound, other amino acids provide atoms for the growing purine ring structure further downstream in the pathway:
Glycine (PubChem CID: 750): The entire glycine molecule contributes carbon atoms (C4, C5) and a nitrogen atom (N7) to the purine ring macmillanusa.compeoi.orgmicrobenotes.comuomustansiriyah.edu.iqlibretexts.org. It is incorporated in the second step of the pathway, forming glycinamide ribonucleotide (GAR) from this compound wikipedia.orgmacmillanusa.compeoi.orgcolumbia.eduresearchgate.net.
Aspartate (PubChem CID: 229): Aspartate provides a nitrogen atom (N1) to the purine ring during the formation of adenylosuccinate, an intermediate in the conversion of IMP to AMP macmillanusa.compeoi.orgmicrobenotes.comnih.govuomustansiriyah.edu.iqlibretexts.org.
Metabolic Flux Analysis and Network Modeling of this compound Dynamics
This compound is formed from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, a reaction catalyzed by the enzyme amidophosphoribosyltransferase (PPAT) wikipedia.orgnews-medical.netreactome.org. This step is considered the committed and often rate-limiting step of purine biosynthesis news-medical.netnih.gov. A significant challenge in studying PRA dynamics is its inherent instability, possessing a half-life of approximately 5 seconds under physiological conditions, as it readily hydrolyzes to ribose 5-phosphate nih.gov. This instability necessitates specialized techniques to accurately quantify its flux and model its behavior within the broader metabolic network.
Research has shown that the efficiency of PRA transfer from PPAT to the next enzyme in the pathway, glycinamide ribonucleotide synthetase (GAR-syn), may involve a transient direct transfer mechanism rather than simple free diffusion, as kinetic studies indicate discrepancies with a free diffusion model nih.gov. This substrate channeling mechanism could be crucial for maintaining the pathway's efficiency despite PRA's short half-life. Furthermore, the de novo purine biosynthetic enzymes can dynamically cluster near mitochondria and microtubules to form multi-enzyme complexes known as "purinosomes" under conditions of high purine demand. This spatial organization has been observed to enhance metabolic flux, leading to a significant increase in inosine monophosphate (IMP) formation nih.gov.
Isotopic Tracing Strategies to Quantify this compound Flux
Isotopic tracing strategies are powerful experimental methods used to quantify metabolic flux by introducing stable isotope-labeled precursors into a biological system and tracking their incorporation into downstream metabolites fastercapital.com. While direct measurement of PRA flux is challenging due to its rapid turnover, its involvement in the committed step of purine biosynthesis allows for the indirect quantification of its flux by tracing the flow of labeled atoms through the purine pathway.
Commonly, precursors such as [U-13C]-glucose or [15N]-glutamine are employed. For instance, [15N]-glutamine can be used to label the nitrogen atom that is incorporated into PRA by PPAT wikipedia.orgnews-medical.net. By analyzing the isotopic enrichment of downstream purine intermediates and end-products (e.g., IMP, AMP, GMP) using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the rate at which carbon or nitrogen atoms flow through the PRA-dependent steps can be inferred.
Studies investigating purine biosynthesis flux have demonstrated that factors like reduced flux through the purine biosynthetic pathway can influence other metabolic processes, such as thiamine (B1217682) synthesis asm.orgasm.org. For example, in Salmonella enterica, a purF mutant (lacking the enzyme for the committed step) can still synthesize thiamine under certain conditions due to an uncharacterized PRA-forming activity, highlighting the complex interplay of metabolic pathways and the potential for alternative flux routes asm.org. Such findings underscore the necessity of isotopic tracing to delineate actual metabolic activities under various physiological states.
Computational Approaches for Simulating this compound Metabolic Networks
Computational approaches are essential for simulating and understanding the complex dynamics of this compound within the broader metabolic network, especially given its transient nature and the multi-enzyme organization of the purine pathway. These methods integrate experimental data to build predictive models that can analyze metabolic flux distributions, identify regulatory bottlenecks, and explore the effects of genetic or environmental perturbations fastercapital.commdpi.comwikipedia.org.
Key computational techniques include:
Systems Biology Approaches: Beyond individual pathway modeling, systems biology aims to create comprehensive, multi-level models that integrate genomic, transcriptomic, proteomic, and metabolomic data to understand global cellular behavior fastercapital.comresearchgate.netnih.gov. For this compound, this involves understanding how its flux is influenced by the pentose phosphate pathway (which supplies PRPP), nitrogen metabolism (which supplies glutamine), and the downstream demands for various purine nucleotides news-medical.netfishersci.pt. Computational models can predict how changes in the expression or activity of enzymes involved in purine biosynthesis, or related pathways, affect PRA levels and subsequent purine production.
The integration of these computational methods with experimental data, particularly from isotopic tracing, allows researchers to gain a deeper understanding of the metabolic control and regulation surrounding this compound, despite its inherent instability.
Regulatory Mechanisms Governing Phosphoribosylamine Levels and Activity
Allosteric Regulation of Amidophosphoribosyltransferase
Amidophosphoribosyltransferase (PPAT) is a key regulatory enzyme in the de novo purine (B94841) pathway, subject to intricate allosteric control libretexts.orgpurdue.edu. This enzyme's activity is modulated by the binding of molecules at sites distinct from the active site, leading to conformational changes that alter its catalytic efficiency.
PPAT activity is primarily inhibited by the end-products of the purine synthesis pathway, including adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), adenosine diphosphate (B83284) (ADP), and guanosine diphosphate (GDP) wikipedia.orglibretexts.org. This mechanism, known as feedback inhibition, ensures that purine synthesis is downregulated when sufficient purine nucleotides are present wikipedia.orglibretexts.org. The enzyme, typically a homotetramer, possesses two distinct nucleotide-binding sites on each subunit: an allosteric (A) site and a catalytic (C) site wikipedia.orgnih.gov. The A site overlaps with the binding region for the ribose-5-phosphate (B1218738) moiety of 5-phosphoribosyl-1-pyrophosphate (PRPP), while the C site overlaps with the pyrophosphate binding region of PRPP wikipedia.org. While monophosphates like IMP, AMP, and GMP are considered the most significant inhibitors, their corresponding diphosphates and triphosphates can also bind and exert inhibitory effects musculoskeletalkey.combasicmedicalkey.com.
A notable feature of PPAT regulation is the synergistic inhibition observed when specific pairs of purine nucleotides bind to the enzyme, resulting in an inhibitory effect greater than the sum of their individual effects wikipedia.orgnih.govnih.gov. For instance, in Escherichia coli amidophosphoribosyltransferase, synergistic inhibition requires the binding of GMP to the A site and AMP to the C site nih.gov. Similarly, for Bacillus subtilis glutamine PRPP amidotransferase, ADP and GMP form a potent synergistic pair, with ADP binding to the allosteric A site and GMP to the catalytic C site purdue.edunih.gov. This synergistic interaction can significantly enhance binding affinity; GMP, for example, has been shown to increase the binding affinity of ADP for the A site by approximately 20-fold nih.gov. This synergism stems from specific nucleotide-nucleotide interactions, where the presence of a nucleoside diphosphate at the A site and a nucleoside monophosphate at the C site is crucial nih.gov. Furthermore, competition between the nucleotide inhibitor and the PRPP substrate for the C site enhances this synergistic effect nih.gov. Mutations affecting one binding site can perturb nucleotide binding at both sites, providing further evidence for the cooperative nature of these interactions nih.govnih.gov.
Beyond direct inhibition, certain nucleotides can also act as antagonistic modulators concerning enzyme stability. In Bacillus subtilis, AMP functions as a potent stabilizer against oxidative inactivation of the enzyme, whereas other nucleotides such as ADP, GMP, and GDP can act as destabilizers and counteract the stabilizing effect of AMP nih.gov.
Table 1: Synergistic Allosteric Modulation of Amidophosphoribosyltransferase
| Inhibitor Pair | Binding Site (ADP) | Binding Site (GMP) | Effect on ADP Binding Affinity (by GMP) | Reference |
| ADP + GMP | Allosteric (A) | Catalytic (C) | ~20-fold increase | nih.gov |
Feedback Inhibition by Purine Nucleotides (AMP, GMP, IMP)
Transcriptional and Translational Control of PPAT Expression
The cellular levels of PPAT are also controlled at the genetic level, through the regulation of its gene expression.
Studies on human cells have investigated the transcriptional control of the PPAT gene (also referred to as GPAT) purdue.edu. A bidirectional promoter has been identified that governs the expression of both the PPAT gene and the adjacent AIRC gene (encoding AICAR transformylase/IMP cyclohydrolase, an enzyme involved later in the purine synthesis pathway) purdue.edubiossusa.com. The transcription factor Nuclear Respiratory Factor 1 (NRF-1) has been found to play a role in the expression of both GPAT and AIRC, suggesting a coordinated regulation of the human de novo purine pathway with mitochondrial respiratory machinery, which supplies the necessary energy for purine nucleotide synthesis purdue.edu.
Translational control and mRNA stability are interconnected processes that influence protein production uu.nl. The stability and translatability of eukaryotic mRNA are significantly influenced by the length of its 3' poly(A) tail, which in turn affects translation efficiency elifesciences.org. Poly(A)-binding proteins (PABPs) are crucial in regulating various aspects of mRNA metabolism, including its stability and translation elifesciences.orgfrontiersin.org. Ribosome loading onto mRNA can vary between different transcripts, and the process of translation itself can impact mRNA stability by initiating co-translational decay pathways uu.nlnih.gov. Specific sequence or structural elements within messenger RNA, particularly in untranslated regions (UTRs), can be recognized by RNA-binding proteins or non-coding RNAs to either upregulate or downregulate gene expression plos.org. For instance, interactions between the 3'-UTR and 5'-UTR of an mRNA can prevent ribosome loading and promote mRNA degradation plos.org. While these general mechanisms apply to gene expression, specific detailed research findings regarding the direct regulation of PPAT mRNA stability or its ribosomal loading were not extensively detailed in the provided search results.
Promoter Elements and Transcription Factor Binding Sites
Post-Translational Modifications of PPAT
Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of proteins by covalently adding functional groups, leading to changes in protein activity, localization, and interactions thermofisher.com.
A proteomic study identified 7 different types of post-translational modifications across 135 residues of the six human enzymes involved in the de novo purine biosynthetic pathway, including PPAT nih.govnih.gov. Lysine (B10760008) acetylation, lysine dimethylation, and serine/threonine phosphorylation collectively accounted for 89% of the novel modifications discovered nih.gov. A significant proportion (67%) of the identified modifications, particularly serine and threonine phosphorylations, were detected exclusively under specific growth conditions (either in the presence or absence of purines) nih.govnih.gov. Notably, a likely AKT phosphorylation site was identified at residue Thr397 of PPAT, which was observed only in cells grown under purine-supplemented conditions nih.govnih.gov. This finding suggests that such modifications may alter PPAT's enzymatic activity or modulate its interactions with other enzymes downstream in the pathway nih.govnih.gov. These PTMs are linked to intracellular signaling events and can regulate cellular metabolism by changing the state of enzymes within the de novo purine biosynthetic pathway nih.gov.
Table 2: Identified Post-Translational Modifications on Purine Biosynthetic Enzymes (including PPAT)
| Type of Modification | Percentage of Novel Modifications | Number of PTMs on Enzymes | PPAT Specific PTM Example | Reference |
| Lysine acetylation, dimethylation, Ser/Thr phosphorylation | 89% | 174 (total) | Thr397 phosphorylation (likely AKT site) | nih.govnih.gov |
| Detected in specific growth conditions | 67% | - | - | nih.govnih.gov |
Phosphorylation Events and Their Functional Consequences
Direct phosphorylation of PPAT as a primary regulatory mechanism is not extensively detailed in current literature snippets. However, phosphorylation events in related metabolic pathways can indirectly influence phosphoribosylamine levels by affecting the availability of its precursor, PRPP. For instance, phosphoribosyl pyrophosphate synthetase (PRPS), the enzyme responsible for synthesizing PRPP, contains amino acid motifs associated with phosphorylation encyclopedia.pub. Specific phosphorylation sites, such as serine 183 (S183) in PRPS isoform NHR5-1, have been identified to undergo phosphorylation following rapamycin (B549165) treatment encyclopedia.pub. Such modifications to PRPS can impact PRPP production, thereby modulating the substrate availability for PPAT and, consequently, the rate of this compound synthesis. Additionally, while not a direct phosphorylation of PPAT, studies in lung cancer have indicated that upregulation of PPAT expression can enhance the activity of pyruvate (B1213749) kinase M2 (PKM2), an enzyme whose activity is regulated by phosphorylation at threonine 328 (Thr-328) by heat shock protein 90 dovepress.com. This suggests complex regulatory networks where PPAT's influence might extend to pathways affected by phosphorylation.
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a crucial post-translational modification that often targets proteins for degradation by the 26S proteasome, thereby controlling protein turnover and cellular processes frontiersin.orgnih.govwikipedia.org. In Saccharomyces cerevisiae, phosphoribosylpyrophosphate amidotransferase (PPAT) has been identified as a target for ubiquitination thebiogrid.org. The process of ubiquitination involves a cascade of enzymes, including ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which attach ubiquitin molecules to target proteins, often forming polyubiquitin (B1169507) chains (e.g., K48-linked chains) that signal for proteasomal degradation frontiersin.orgnih.govwikipedia.org.
While specific details regarding the E3 ligases targeting human PPAT or the direct functional consequences of its ubiquitination (e.g., degradation or altered activity) were not extensively detailed in the provided information, the general mechanism implies that ubiquitination could play a role in regulating PPAT protein stability and thus, this compound levels. Furthermore, the E3 ubiquitin ligase UBR7 has been shown to mediate the polyubiquitination-directed degradation of PRPS-associated protein (PRPSAP), a negative regulator of PRPS researchgate.net. By stabilizing PRPS, UBR7 indirectly influences PRPP availability and, consequently, PPAT activity and this compound synthesis researchgate.net.
Other Covalent Modifications Affecting PPAT Activity
Beyond phosphorylation and ubiquitination, other covalent modifications may influence PPAT activity. Research on Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase suggested that an uncharacterized covalent modification might be necessary to mark the enzyme for oxygen-dependent inactivation in vivo nih.gov. This indicates the potential for additional regulatory covalent modifications that impact PPAT stability and function.
Experimental studies have also utilized covalent modifications to probe PPAT's regulatory sites. For instance, affinity labeling with compounds like 5'-p-fluorosulfonylbenzoyladenosine (FSBA) and 8-azidoadenosine (B559645) 5'-monophosphate (N3-AMP) has identified specific residues (e.g., Tyr74, Tyr258, Lys326, Tyr329, Tyr465) in Escherichia coli amidotransferase that, when covalently modified, affect the enzyme's activity and nucleotide binding for feedback control nih.gov. While these are experimental tools, they highlight the susceptibility of PPAT to covalent alterations that can impact its catalytic and regulatory properties. The general concept of post-translational modifications, including glycosylation, also contributes to the variability in protein molecular weight and can influence protein function elabscience.com.
Cellular Homeostasis and Environmental Influences on this compound Metabolism
Cellular homeostasis of this compound metabolism is crucial for maintaining purine nucleotide balance, and it is significantly influenced by the cell's internal environment and external factors.
Nutrient Availability and Energy Status Sensing
PPAT is a key regulatory enzyme and is subject to allosteric feedback inhibition by the end products of the purine synthesis pathway, including adenine (B156593) nucleotides (AMP) and guanine (B1146940) nucleotides (GMP, GDP, ADP) nih.govnih.govlibretexts.orgmdpi.com. Studies have shown that AMP can stabilize the enzyme, while GMP, GDP, and ADP may have destabilizing effects nih.gov. The availability of PRPP, a direct substrate for PPAT, is also regulated; PRPS, the enzyme that synthesizes PRPP, is subject to feedback inhibition by AMP, ADP, and GDP encyclopedia.pub. This multi-level feedback ensures that purine synthesis is adjusted according to the cellular demand for nucleotides.
Cells employ sophisticated signaling networks, such as the RAS-ERK cascade and the mechanistic target of rapamycin complex I (mTORC1) pathway, to sense nutrient levels and energy status, thereby adjusting their metabolic capacity and growth nih.govmdpi.com. The balance between de novo purine biosynthesis and the purine salvage pathway is critical for cellular adaptation to various stresses, including energetic stress biorxiv.org. For instance, PPAT activity in Bacillus subtilis was found to be stable in actively growing cells but became inactivated in an oxygen-dependent manner under conditions of starvation or antibiotic treatment, suggesting that cellular metabolic state significantly influences enzyme stability nih.gov.
Stress Responses and Their Impact on PPAT Activity
This compound metabolism is responsive to various cellular stress conditions, reflecting its integral role in maintaining cellular resilience. Transcriptomic analyses in Escherichia coli have shown that levels of 5-phosphoribosylamine are affected by stressors such as heat and oxidative stress, indicating its involvement in stress adaptation mechanisms .
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, can lead to damage to cellular components vetdergikafkas.orgfrontiersin.org. The proteasomal degradation pathway, which is essential for responses to oxidative stress, plays a role in degrading misfolded or oxidatively damaged proteins wikipedia.org. While not directly linking PPAT to oxidative damage, the broader cellular response to oxidative stress involves pathways that regulate protein homeostasis, which could indirectly affect PPAT.
Under certain cellular stress conditions, such as treatment with hydrogen peroxide (H2O2), purine biosynthetic enzymes, including PPAT, have been observed to form punctate intracellular bodies nih.gov. While initially hypothesized to be functional purinosomes, these formations may sometimes represent protein aggregation induced by stress nih.gov. This suggests that severe stress can alter the cellular localization and potentially the functional state of PPAT.
In the context of disease, PPAT has been implicated in cancer progression. For example, upregulation of PPAT expression in thyroid cancer tissues has been associated with unfavorable pathological characteristics and can promote cancer cell proliferation and invasion by positively regulating PKM2 expression and activating ERK and STAT3 signaling pathways dovepress.comnih.gov. This highlights how PPAT activity and its regulation can be altered in response to pathological stress conditions. Furthermore, in aged oat seeds, the upregulation of 5-phosphoribosylamine was found to facilitate the synthesis of (R)-Allantoin, which in turn augmented antioxidant enzyme activity, suggesting a role for this compound in plant stress response and antioxidant defense researchgate.net.
Genetic and Pathophysiological Implications of Phosphoribosylamine Dysregulation
Inherited Disorders Affecting Phosphoribosylamine Biosynthesis
Inherited disorders that disrupt the de novo synthesis of purines can directly or indirectly affect the formation of this compound. These genetic conditions highlight the essential role of a balanced purine (B94841) metabolic pathway for normal physiological function.
The PPAT gene encodes the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the committed step in de novo purine synthesis: the formation of this compound from phosphoribosyl pyrophosphate (PRPP) and glutamine. nih.govgenecards.org While severe, functionally significant mutations in the PPAT gene leading to a complete loss of function are rare, research in model organisms and associations in human datasets suggest potential phenotypic consequences. jax.orgmaayanlab.cloud
In mouse models, mutations in the Ppat gene have been associated with a range of phenotypes, though a direct correlation with a specific human disease equivalent to Lesch-Nyhan syndrome is not clearly established. jax.org Data from genetic association studies, such as those cataloged in the DisGeNET and MGI Mouse Phenotype Associations datasets, link the PPAT gene to various traits and disorders, though these are often correlational and require further functional validation. maayanlab.cloud Somatic mutations in PPAT have been identified in certain cancers, such as microsatellite instability-high gastric and colorectal cancers, suggesting a role in tumorigenesis. nih.govnih.gov
| Dataset Category | Associated Findings with PPAT Gene | Source |
| Genetic Associations (Human) | Associated with phenotypes in GWAS datasets. | maayanlab.cloud |
| Mouse Phenotypes | Mutations linked to various phenotypes in mouse models. | jax.orgmaayanlab.cloud |
| Cancer Genomics | Somatic mutations found in gastric and colorectal cancers. | nih.govnih.gov |
Impaired formation of this compound due to PPAT dysfunction would theoretically lead to a decreased rate of de novo purine synthesis. This would force cells to rely more heavily on the purine salvage pathways to meet their nucleotide requirements. A significant decrease in this compound would result in a reduced downstream supply of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Conversely, conditions that lead to an overproduction of PRPP, the substrate for PPAT, can indirectly impact this compound levels. For instance, phosphoribosylpyrophosphate (PRPP) synthetase superactivity, an X-linked disorder, results in excessive PRPP production. orpha.net This surplus of substrate drives the PPAT-catalyzed reaction forward, leading to an accelerated synthesis of this compound and subsequent purine nucleotides, culminating in hyperuricemia and gout. orpha.net This illustrates that the biochemical consequences are highly dependent on the nature of the enzymatic or substrate-level defect.
Genetic Mutations in the PPAT Gene and Associated Phenotypes
Role of Aberrant this compound Metabolism in Pre-clinical Disease Models
Pre-clinical models, including cell culture systems and animal models, have been instrumental in elucidating the role of dysregulated this compound metabolism in various disease states.
Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), a key component of the purine salvage pathway. msdmanuals.comnih.govmedicalnewstoday.com The inability to recycle hypoxanthine (B114508) and guanine (B1146940) leads to their degradation into uric acid. msdmanuals.com Furthermore, the decreased consumption of PRPP by the salvage pathway results in its accumulation. This excess PRPP becomes a substrate for PPAT, leading to an increased synthesis of this compound and a subsequent acceleration of the de novo purine synthesis pathway. msdmanuals.com This metabolic shift exacerbates the overproduction of uric acid. msdmanuals.com Therefore, in the context of Lesch-Nyhan syndrome, the increased flux towards this compound formation is a secondary consequence of the primary HPRT defect, contributing significantly to the biochemical phenotype of purine overproduction. msdmanuals.comourbiochemistry.com
| Disorder | Primary Defect | Effect on PRPP | Consequence for this compound Synthesis |
| Lesch-Nyhan Syndrome | HPRT deficiency | Accumulation | Increased synthesis |
| PRPP Synthetase Superactivity | PRPS1 gene mutation | Overproduction | Increased synthesis |
Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. nih.govnih.gov The de novo purine synthesis pathway, initiated by the formation of this compound, is often upregulated in these cells to meet this demand. In vitro studies have shown that cancer cells can exhibit metabolic reprogramming, becoming more reliant on pathways like de novo purine synthesis for survival and growth. frontiersin.orgnih.gov
The uncontrolled proliferation of cancer cells is often linked to the loss of normal regulatory mechanisms, such as density-dependent inhibition. nih.gov This sustained proliferation requires a constant supply of metabolic precursors, including those for nucleotide synthesis. The upregulation of enzymes in the purine synthesis pathway, including PPAT, has been observed in various cancer cell lines and tumor tissues, highlighting the importance of this compound production for maintaining the proliferative state. nih.govnih.gov Inhibiting key enzymes in this pathway can disrupt nucleotide pools and suppress cancer cell proliferation in vitro.
Cancer cells are known to rewire their metabolic pathways to support their high rate of proliferation and survival in often nutrient-poor tumor microenvironments. frontiersin.orgbiorxiv.org This metabolic plasticity includes an increased reliance on de novo nucleotide synthesis. In various preclinical cancer models, an upregulation of the de novo purine synthesis pathway has been documented. researchgate.net For example, studies in lung cancer models have shown increased levels of PPAT and other enzymes of the pathway. nih.gov
This metabolic rerouting ensures a steady supply of purines, which are essential not only for nucleic acid synthesis but also for energy metabolism (ATP, GTP) and signaling pathways. thno.orgnih.gov In vivo animal models have further substantiated the importance of metabolic reprogramming in tumor growth. nih.govbiomolther.org For instance, studies using isotope tracing in tumor-bearing mice have demonstrated active glucose and glutamine utilization for pathways that include nucleotide synthesis. researchgate.net Targeting nucleotide metabolism, including the initial step of this compound synthesis, is being explored as a therapeutic strategy in preclinical cancer studies, aiming to exploit the metabolic vulnerabilities of tumor cells. researchgate.netnih.gov
Contributions to Uncontrolled Cellular Proliferation in In Vitro Systems
Conceptual Frameworks for Therapeutic Intervention Targeting this compound Metabolism (Pre-clinical Focus)
The metabolic pathway responsible for the de novo synthesis of purines is fundamental for cell proliferation and homeostasis. nih.gov A critical rate-limiting step in this pathway is the formation of this compound from phosphoribosyl pyrophosphate (PRPP) and glutamine, a reaction catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). patsnap.commdpi.com In conditions characterized by rapid cell division, such as cancer, there is a heightened demand for purines, leading to the upregulation of this pathway. annualreviews.orgwjgnet.com This dependency presents a strategic vulnerability that can be exploited for therapeutic purposes.
Inhibition Strategies for PPAT Activity
The direct inhibition of phosphoribosyl pyrophosphate amidotransferase (PPAT) is a primary strategy for disrupting the de novo purine synthesis pathway. As the enzyme catalyzing the first committed step, its blockade effectively shuts down the entire downstream sequence leading to purine nucleotides. patsnap.com Pre-clinical research has explored several classes of inhibitors that target PPAT through different mechanisms.
Competitive Inhibitors: These are typically small molecules designed to bind to the active site of PPAT, directly competing with the natural substrates, PRPP and glutamine. patsnap.com By occupying the active site, these inhibitors prevent the enzyme from carrying out its catalytic function, thus stopping the production of this compound. patsnap.com
Glutamine Analogs: A significant group of PPAT inhibitors are glutamine analogs. These molecules mimic glutamine and interfere with the glutamine-binding domain of the enzyme.
6-diazo-5-oxo-L-norleucine (DON): This compound is a well-studied glutamine amidotransferase inhibitor that has been shown to inhibit not only PPAT but also other glutamine-utilizing enzymes in the purine synthesis pathway, such as phosphoribosyl formylglycinamide amidotransferase (PFAS) and guanosine monophosphate synthetase (GMPS). aacrjournals.org
JHU395: A nervous tissue-penetrant prodrug of DON, JHU395 has been investigated in pre-clinical models, demonstrating its ability to inhibit glutamine amidotransferases and significantly reduce de novo purine synthesis. aacrjournals.org
Allosteric Inhibitors: PPAT activity is naturally regulated by feedback inhibition from the end-products of the pathway, namely purine nucleotides like adenosine monophosphate (AMP) and guanosine monophosphate (GMP). mdpi.comresearchgate.net These nucleotides bind to allosteric sites on the enzyme, which are distinct from the catalytic active site, inducing a conformational change that reduces its activity. Research has shown that in Escherichia coli, the enzyme has two regulatory sites per subunit, an allosteric (A) site and a catalytic (C) site. Synergistic inhibition occurs when different nucleotides bind to these sites simultaneously, for instance, GMP at the A site and AMP at the C site. researchgate.net This natural mechanism provides a blueprint for designing novel allosteric drugs that could offer greater specificity and potentially fewer off-target effects compared to active site inhibitors.
Other Potential Inhibitors:
Antifolate Inhibitors: In silico modeling studies have suggested that antifolate compounds could potentially inhibit PPAT, representing another avenue for therapeutic exploration. researchgate.net
The development of PPAT inhibitors is an active area of research, with a focus on creating potent and selective agents for use in cancer therapy and as antimicrobial agents. patsnap.com
| Inhibitor Type | Mechanism of Action | Examples |
| Competitive Inhibitor | Binds to the enzyme's active site, preventing substrate binding. patsnap.com | 6-diazo-5-oxo-L-norleucine (DON), JHU395 aacrjournals.org |
| Allosteric Inhibitor | Binds to a site other than the active site, causing a conformational change that reduces enzyme activity. researchgate.net | Adenosine monophosphate (AMP), Guanosine monophosphate (GMP) mdpi.comresearchgate.net |
Modulators of this compound Pathway Flux
Regulation by Post-Translational Modifications (PTMs): Enzymes within the purine synthesis pathway are subject to PTMs, such as phosphorylation and ubiquitination, which can alter their activity and, consequently, the pathway's flux. nih.gov For example, studies have identified numerous phosphorylation sites on the human pathway enzymes, with the PTM state changing in response to purine availability. nih.gov This suggests that kinases are involved in regulating purine biosynthesis. Targeting these regulatory kinases or the enzymes that remove PTMs could provide an indirect method to control the production of this compound. nih.gov
Disruption of Multi-Enzyme Complexes (Purinosomes): In mammalian cells, the enzymes of the de novo purine synthesis pathway can assemble into a dynamic, mitochondria-associated complex known as the purinosome. annualreviews.orgmolbiolcell.org This complex is thought to enhance pathway efficiency by channeling metabolic intermediates, like this compound, directly from one enzyme to the next, preventing their diffusion into the cytosol. annualreviews.org The formation of purinosomes is regulated in response to cellular purine levels and signaling pathways. molbiolcell.org Developing molecules that prevent the assembly or promote the disassembly of the purinosome represents a novel conceptual framework for reducing pathway flux and limiting purine production. annualreviews.org
Altering Substrate and Cofactor Availability: The rate of this compound synthesis is dependent on the availability of its precursors, particularly PRPP. mdpi.com The synthesis of PRPP itself is a regulated process, and its availability can be a limiting factor as it is also a substrate for pyrimidine (B1678525) synthesis and salvage pathways. annualreviews.org Metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) are crucial for producing the ribose-5-phosphate (B1218738) necessary for PRPP synthesis. nih.gov Therefore, therapeutic interventions that limit the flux through the PPP or target PRPP synthetase could effectively reduce the substrate pool for PPAT, thereby decreasing this compound production.
Allosteric Regulation and Feedback Loops: The purine synthesis pathway is intricately controlled by allosteric regulation. nih.gov For example, the metabolite 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in the pathway, can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov This creates a complex feedback loop. Therapeutic strategies could aim to manipulate these feedback mechanisms to either suppress or over-activate them, leading to a disruption of the finely tuned metabolic balance required for sustained cell proliferation.
| Modulation Strategy | Mechanism | Key Molecules/Structures |
| Post-Translational Modification | Altering enzyme activity through addition/removal of chemical groups. nih.gov | Kinases, Phosphatases, Ubiquitin Ligases |
| Purinosome Disruption | Preventing the assembly of the multi-enzyme complex to reduce channeling efficiency. annualreviews.orgmolbiolcell.org | Purinosome components (e.g., PPAT, GART) |
| Substrate Limitation | Reducing the availability of precursors required for the pathway. mdpi.comnih.gov | PRPP, Glutamine, Ribose-5-phosphate |
| Feedback Loop Manipulation | Exploiting natural allosteric control mechanisms to disrupt pathway regulation. nih.govnih.gov | AICAR, AMP, GMP |
Advanced Methodologies and Research Techniques for Phosphoribosylamine Study
High-Resolution Structural Determination Techniques for PPAT-Ligand Complexes
Structural biology techniques are crucial for elucidating the precise three-dimensional arrangements of PPAT and its complexes with ligands, including substrates, products, and inhibitors. This information is vital for understanding catalytic mechanisms, active site architecture, and allosteric regulation.
X-ray crystallography has been extensively used to determine the atomic structure of PPAT, particularly from bacterial sources like Escherichia coli and Bacillus subtilis. nih.govacs.org This technique involves crystallizing the enzyme, often in complex with its substrates or inhibitors, and then diffracting X-rays through the crystal to generate an electron density map from which the molecular structure can be built. rcsb.org
Key findings from X-ray crystallography studies of PPAT include:
Domain Architecture: PPAT is typically a hexameric enzyme composed of two distinct domains: a glutaminase (B10826351) domain responsible for hydrolyzing glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase (PRTase) domain that transfers the ammonia to PRPP to form phosphoribosylamine. wikipedia.orgnih.gov
Active Site Coupling: Structural analyses have revealed how the binding of PRPP to the PRTase domain induces conformational changes that activate the glutaminase domain, creating a solvent-inaccessible channel for the transfer of ammonia between the two active sites. wikipedia.orgresearchgate.netrcsb.org This intricate coupling ensures efficient and controlled synthesis of PRA.
Inhibitor Binding: Structures of PPAT in complex with feedback inhibitors, such as AMP, have provided insights into allosteric regulation, showing how these molecules bind to specific sites and induce conformational changes that disconnect the active sites, thereby inhibiting enzyme activity. nih.govacs.org For example, the crystal structure of Bacillus subtilis glutamine PRPP amidotransferase with ADP and GMP bound revealed that ADP binds to an allosteric site while GMP binds to the catalytic site, with GMP increasing ADP's binding affinity. acs.org
An example of data obtained from X-ray crystallography:
| PPAT Source | Ligand(s) Bound | Resolution (Å) | PDB ID |
| Escherichia coli | Unliganded | 2.0 | 1ECF nih.gov |
| Escherichia coli | AMP | 2.5 | 1ECG nih.gov |
| Escherichia coli | Mn-cPRPP, 5-oxo-norleucine | 2.4 | 1ECC rcsb.org |
| Bacillus subtilis | ADP, GMP | Not specified | 1AO0 acs.org |
While X-ray crystallography provides high-resolution static snapshots, Cryo-EM offers the advantage of studying large macromolecular complexes and their dynamic conformational states in a near-native environment. For PPAT, Cryo-EM can be employed to capture various intermediate states during catalysis, providing a more complete picture of its conformational landscape. This is particularly valuable for understanding the ammonia channeling mechanism and the allosteric transitions that occur upon substrate binding and product release. Although specific detailed research findings on PPAT-ligand complexes solely via Cryo-EM were not extensively found in the immediate search results, the technique's capability to resolve dynamic conformations makes it a powerful tool for future studies on enzymes like PPAT that undergo significant structural rearrangements during their catalytic cycle.
X-ray Crystallography of Enzyme Structures
Quantitative Metabolomics for this compound Analysis
Quantitative metabolomics approaches are essential for measuring the levels of this compound and related metabolites in biological systems, providing insights into metabolic flux, pathway regulation, and the impact of genetic or environmental perturbations.
LC-MS is a widely used technique for the separation, identification, and quantification of metabolites, including this compound, in complex biological matrices. The liquid chromatography (LC) component separates compounds based on their physicochemical properties, while the mass spectrometry (MS) component detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
For PRA analysis, LC-MS methods would typically involve:
Sample Preparation: Quenching metabolic activity, extracting metabolites, and removing interfering substances.
Chromatographic Separation: Using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography, which are suitable for separating polar and charged metabolites like this compound.
Mass Spectrometric Detection: Employing high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) for accurate mass measurement and tandem MS (MS/MS) for structural confirmation through fragmentation. Predicted LC-MS/MS spectra for 5-Phosphoribosylamine are available in databases, aiding in identification.
Quantification: Using internal standards and calibration curves to precisely quantify PRA levels in various biological samples (e.g., cell extracts, tissue homogenates, biofluids).
LC-MS is critical for profiling changes in purine (B94841) metabolism under different physiological or pathological conditions, such as in metabolic disorders like Lesch-Nyhan syndrome where PRA metabolism is implicated.
NMR spectroscopy is a non-destructive technique that provides detailed structural and quantitative information about metabolites in biological samples. It is particularly valuable for identifying and characterizing unstable intermediates like this compound. nih.govnih.gov
Applications of NMR in PRA study include:
Structural Elucidation: Early studies utilized Carbon-13 (¹³C) NMR spectroscopy to characterize this compound, revealing its alpha and beta anomeric forms and their interconversion rates. nih.govnih.gov
Quantitative Profiling: NMR can be used to quantify PRA and other purine pathway intermediates in cell extracts or in vivo through techniques like ¹H NMR or ¹³C NMR. This provides a global view of metabolic changes without extensive sample preparation.
Kinetic Studies: Saturation and inversion-transfer NMR methods have been employed to determine the rates of interconversion between alpha- and beta-phosphoribosylamine and its non-enzymatic decomposition, providing crucial kinetic parameters for this unstable compound. nih.govnih.gov
An example of NMR findings:
Incubation of [1-¹³C]-5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP) and glutamine with PRPP amidotransferase led to the observation of new resonances at 89.3 and 85.9 ppm, which were assigned to beta- and alpha-phosphoribosylamine, respectively, marking the first spectral observations of this intermediate. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Biochemical Assays for PPAT Activity and this compound Detection
Biochemical assays are fundamental for measuring the enzymatic activity of PPAT and for detecting this compound, both in vitro and in biological samples. These assays are often used for kinetic studies, enzyme characterization, and high-throughput screening of potential inhibitors.
Common biochemical assay methodologies for PPAT and PRA include:
Coupled Enzyme Assays: These assays link the PPAT reaction to a secondary enzyme reaction that produces a detectable signal (e.g., spectrophotometric change). For instance, PPAT activity can be measured by coupling the pyrophosphate (PPi) product to an inorganic pyrophosphatase, which cleaves PPi into two molecules of orthophosphate, detectable by a malachite green molybdate (B1676688) solution. nih.govnih.gov Alternatively, in the reverse direction, ATP synthesized by PPAT can be consumed by hexokinase, producing ADP and glucose-6-phosphate, with the latter being oxidized by glucose-6-phosphate dehydrogenase, leading to NADP+ reduction, monitored at 340 nm. nih.govnih.gov
Radiometric Assays: These assays use radiolabeled substrates (e.g., [¹⁴C]-glutamine or [¹⁴C]-PRPP) and measure the incorporation of the label into this compound or subsequent purine intermediates. While highly sensitive, they require specialized equipment and handling of radioactive materials.
Direct Detection Assays: Due to the instability of this compound, direct detection can be challenging. However, trapping systems using enzymes like glycinamide (B1583983) ribonucleotide synthetase (GAR synthetase), which rapidly consumes PRA, have been developed to measure PRA formation and decomposition rates. nih.govnih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): While primarily used for detecting and quantifying the PPAT protein itself rather than PRA, ELISA kits are available for the quantitative determination of PPAT concentrations in biological fluids and tissue homogenates. mybiosource.comabbexa.com These competitive immunoassays utilize antibodies against PPAT to measure its presence. mybiosource.com
These diverse methodologies collectively provide a comprehensive toolkit for investigating this compound and its crucial role in purine biosynthesis, from atomic-level structural details of PPAT to its metabolic impact within living cells.
Radiometric Assays Using Labeled Substrates
Radiometric assays offer high sensitivity for measuring enzyme activity by tracking the incorporation or disappearance of radioactively labeled substrates. In the context of this compound synthesis, these assays typically involve using a radioactively tagged precursor and separating the labeled product.
For PPAT activity, [1-14C]phosphoribosylpyrophosphate ([1-14C]PRPP) can be used as a labeled substrate. The product, 5-beta-phosphoribosyl-1-amine (this compound), is then separated from the unreacted substrate using thin-layer chromatography (TLC) and subsequently quantified by autoradiography. nih.gov This direct measurement of product formation provides a sensitive and specific method for assessing enzyme activity. Another approach involves measuring the PRPP-dependent disappearance of radioactive glutamine, the other substrate for PPAT. nih.gov
Direct Detection Methods for this compound in Biological Matrices (excluding human samples)
This compound is known to be an unstable intermediate, which poses challenges for its direct detection in biological samples. guidetopharmacology.org However, advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are capable of sensitive and specific quantification of metabolites, including unstable ones, in complex biological matrices. researchgate.netagilexbiolabs.comresearchgate.netfu-berlin.denih.gov
While specific detailed protocols for direct this compound detection in non-human biological matrices were not explicitly found, LC-MS/MS is the gold standard for quantifying small-molecule metabolites. nih.gov This technique typically involves rapid quenching of metabolic activity in the sample to preserve labile intermediates, followed by extraction and chromatographic separation, and then detection and quantification based on mass-to-charge ratio and fragmentation patterns. The Metabolomics Workbench database lists 5-phosphoribosylamine, indicating its detectability in metabolomic studies. nih.govmdpi.com The high sensitivity and specificity of LC-MS/MS make it suitable for identifying and quantifying even low-abundance, unstable compounds in various non-human biological systems.
Genetic Engineering and Gene Editing Approaches in Model Organisms
Genetic engineering and gene editing techniques are indispensable tools for elucidating the functions of genes involved in metabolic pathways, including those related to this compound. By manipulating specific genes in model organisms, researchers can investigate the physiological consequences of altered enzyme activity and metabolite levels.
The CRISPR/Cas9 system provides a precise and efficient method for targeted gene editing, enabling researchers to create specific genetic modifications to study metabolic pathways. This technology has been applied to investigate the this compound pathway by targeting genes encoding purine synthesis enzymes.
For example, CRISPR-Cas9 screens have been employed to deplete genes involved in de novo purine biosynthesis, including PPAT, to understand their role in cellular processes and disease. One study utilized CRISPR-Cas9 to investigate the link between purine synthesis and estrogen receptor α activity and tamoxifen (B1202) resistance in breast cancer cells, identifying purine pathway enzymes as crucial factors. nih.gov Another research demonstrated the use of CRISPR-Cas9 to delete genes like HPRT1 or NUDT5, which interact with PPAT, to characterize their impact on purine metabolism and sensitivity to thiopurine drugs in cell lines such as HeLa and A549. biorxiv.org These applications highlight the utility of CRISPR/Cas9 in dissecting the intricate regulatory mechanisms and dependencies within the this compound pathway.
Knockout and Knock-in Models for PPAT Gene Research
In Vitro Reconstitution of this compound Biosynthetic Pathways
In vitro reconstitution involves assembling purified components of a biochemical pathway, such as enzymes and substrates, outside of a living cell. This approach allows for a detailed examination of individual reaction steps, identification of novel enzymatic activities, and characterization of pathway intermediates in a controlled environment.
A notable example involves the in vitro reconstitution of an alternative this compound (PRA) biosynthetic pathway in Salmonella enterica. In strains lacking the yjgF gene, PRA synthesis can occur via a mechanism not present in wild-type strains. This alternative PRA formation was successfully reconstituted in vitro using purified anthranilate phosphoribosyltransferase (TrpD), threonine dehydratase (IlvA), threonine, and phosphoribosyl pyrophosphate (PRPP). guidetopharmacology.orgmedicallabnotes.com This reconstitution was crucial for identifying the specific enzymes and substrates involved in this non-canonical route and for understanding the inhibitory role of the highly conserved YjgF protein family in this process. medicallabnotes.com Such in vitro systems are invaluable for dissecting complex metabolic networks and uncovering novel biochemical mechanisms.
Comparative and Evolutionary Perspectives of Phosphoribosylamine Metabolism
Phylogenetic Analysis of PPAT Homologs Across Prokaryotic and Eukaryotic Domains
Amidophosphoribosyltransferase (PPAT), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), is the enzyme that catalyzes the initial and committing step in de novo purine (B94841) synthesis. This reaction involves the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA), utilizing the amine group derived from the side-chain of glutamine. uni.lu
PPAT is characterized by two distinct domains: a glutaminase (B10826351) domain responsible for hydrolyzing glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase domain that facilitates the binding of this ammonia to ribose-5-phosphate (B1218738). uni.lu Phylogenetic analyses reveal that archaeal PPATs are homologous to their eukaryotic counterparts. However, in Eukarya, these proteins are often found fused to dephospho-CoA kinase (DPCK), forming a bifunctional protein. wikipedia.org Despite this fusion, archaeal and eukaryal PPATs typically form two distinct monophyletic groups in phylogenetic trees, suggesting that they are orthologous proteins that have diverged from a common ancestral PPAT present in the last common ancestor of Archaea and Eukarya. wikipedia.org
Studies involving the cross-species transplantation of PPAT orthologs from various organisms into yeast cells lacking the ADE4 gene (which encodes PPAT in yeast) have demonstrated variable levels of functional complementation. This indicates evolutionary differences in the enzymatic efficiency and interaction with cellular machinery across the tree of life. nih.gov Furthermore, several archaeal genomes have been found to harbor genes displaying similarity to bacterial and eukaryotic PPAT genes. wikipedia.org
Diversification of Purine Biosynthesis Pathways Initiated by Phosphoribosylamine
This compound (PRA) is a crucial biochemical intermediate in the de novo formation of purine nucleotides, leading to inosine-5-monophosphate (IMP), which is a precursor for other purine nucleotides like AMP and GMP. As such, PRA is a fundamental building block for the synthesis of DNA and RNA. Beyond its role in nucleic acid synthesis, fragments derived from PRA are also incorporated into essential vitamins such as thiamine (B1217682) and cobalamin. nih.gov
The biosynthesis pathway begins with the enzyme amidophosphoribosyltransferase (PPAT) catalyzing the reaction: PRPP + Glutamine → PRA + Glutamate (B1630785) + PPi uni.lu
Following the formation of PRA, the pathway proceeds with the combination of PRA and glycine (B1666218), a process driven by ATP and catalyzed by the enzyme this compound—glycine ligase. This reaction forms an amide bond, yielding glycineamide ribonucleotide (GAR): PRA + Glycine + ATP → GAR + ADP + Pi
Subsequently, GAR is converted to formylglycinamide ribotide (FGAR) through the addition of a formyl group from 10-formyltetrahydrofolate, a reaction catalyzed by phosphoribosylglycinamide formyltransferase. nih.gov This stepwise assembly of the purine ring on the ribose-5-phosphate backbone highlights the conserved and diversified nature of this essential metabolic pathway across different organisms.
Evolutionary Adaptations and Specializations in this compound Utilization
The enzyme amidophosphoribosyltransferase (PPAT) exhibits specific evolutionary adaptations that ensure the efficient and regulated utilization of this compound in purine biosynthesis. A key specialization lies in the coordination between its glutaminase and phosphoribosyltransferase domains. This inter-domain communication is crucial for channeling the ammonia produced from glutamine directly to the phosphoribosyltransferase active site, preventing its premature release and ensuring that only ammonia, and no other nucleophile, attacks PRPP. uni.lu This channeling mechanism is a sophisticated adaptation that enhances reaction efficiency and specificity.
Furthermore, the enzyme's activity is tightly regulated. Initial activation of PPAT by PRPP induces a conformational change in a "glutamine loop," which repositions to facilitate the binding of glutamine. This allosteric regulation ensures that ammonia production is coupled with the availability of PRPP, preventing wasteful hydrolysis of glutamine. uni.lu The activity of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PPAT) is also known to be inhibited by purine nucleotides such as 6-methylthioinosinate (MTIMP) and thioguanosine monophosphate (TIMP), which are analogs of purine end-products. This feedback inhibition mechanism is a crucial evolutionary adaptation for maintaining cellular purine homeostasis.
The widespread presence of PPAT homologs across archaea, bacteria, and eukaryotes, all involved in the essential coenzyme A (CoA) biosynthesis pathway, underscores the conserved and vital role of this compound metabolism throughout the tree of life. wikipedia.org
Horizontal Gene Transfer Events Affecting PPAT Distribution
Horizontal gene transfer (HGT), the non-parental transfer of genetic material between organisms, has played a significant role in shaping the genomes and metabolic capabilities of both prokaryotic and eukaryotic domains. While direct, definitive evidence specifically detailing HGT events for the PPAT gene across vast evolutionary distances (e.g., between bacteria and eukaryotes) is complex to ascertain from the provided information, the general impact of HGT on gene distribution is well-documented.
HGT is particularly prevalent in prokaryotes, leading to mosaic genomes and complex phylogenetic relationships that often resemble a net rather than a simple tree. In eukaryotes, HGT has been crucial, especially in the context of endosymbiosis, where genes from endosymbionts are transferred to the host nucleus, contributing to the evolution of organelles like mitochondria and plastids. For instance, phylogenetic analyses of other gene families, such as peroxiredoxins (Prx5), have provided evidence of prokaryote-to-eukaryote HGT events that influenced the localization and modular architecture of these proteins in early apicomplexans.
Although archaeal and eukaryal PPATs appear to have diverged from a common ancestor, forming distinct monophyletic groups wikipedia.org, the broader principle of HGT suggests that such events could potentially influence the distribution and evolution of metabolic genes like PPAT within and between specific lineages over evolutionary time, contributing to the observed diversity in metabolic pathways.
Future Directions and Uncharted Territories in Phosphoribosylamine Research
Elucidation of Novel Regulatory Nodes and Signaling Pathways Involving Phosphoribosylamine
The regulation of this compound synthesis, and by extension, de novo purine (B94841) biosynthesis, is a complex process controlled at multiple levels, including transcriptional, post-transcriptional, and protein-level mechanisms. oup.comnih.gov A significant regulatory mechanism involves the allosteric feedback inhibition of PPAT by downstream purine nucleotides, such as adenosine (B11128) 5'-monophosphate (AMP) and guanosine (B1672433) 5'-monophosphate (GMP). nih.govresearchgate.netnih.gov
A fascinating area of study involves the dynamic assembly of de novo purine biosynthetic enzymes, including PPAT, into multi-enzyme complexes known as "purinosomes." These transient structures often cluster near mitochondria and microtubules, particularly under conditions of high purine demand. nih.govannualreviews.org The formation and stability of purinosomes are correlated with the activation of the mechanistic target of rapamycin (B549165) (mTOR) and Gαi G protein-coupled receptor (GPCR) signaling pathways, suggesting a direct link between cellular energy status, growth signals, and the spatial organization of PRA synthesis. annualreviews.org
Beyond direct enzymatic regulation, studies in bacteria have revealed alternative mechanisms for PRA formation. In Salmonella enterica, for example, alternative or "recruited" pathways can produce PRA, effectively bypassing the primary PurF enzyme. This bypass mechanism can decouple thiamine (B1217682) synthesis from the direct purine-mediated feedback regulation of PurF. microbialcell.com Furthermore, perturbations in histidine biosynthesis have uncovered a novel metabolic link where the histidine biosynthetic intermediate, 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide (ProFAR), can serve as a precursor for PRA. This suggests the existence of alternative enzymatic or even non-enzymatic routes for PRA production, expanding the known regulatory landscape. plos.org
Future research will likely focus on:
Identifying additional signaling pathways that modulate PPAT activity or PRA availability, potentially through post-translational modifications (PTMs) beyond known allosteric regulation.
Characterizing the precise molecular mechanisms governing purinosome assembly and disassembly, and how these dynamics are integrated with cellular signaling networks to fine-tune purine supply.
Uncovering and validating other non-canonical enzymes or chemical reactions that can generate PRA, especially in diverse organisms or under specific environmental conditions, to understand metabolic robustness and redundancy.
Development of Advanced Chemical Probes and Biosensors for this compound Dynamics
The ability to precisely monitor the synthesis, concentration, and flux of this compound in vivo and in vitro is critical for a comprehensive understanding of its metabolic and regulatory roles. While significant advancements have been made in the development of chemical probes and biosensors for various metabolites and cellular processes, the creation of highly specific and sensitive tools directly targeting PRA dynamics remains an important future direction.
Chemical probes are small molecules designed to selectively modulate or report on the function of a specific protein or biological target, offering invaluable insights into protein function and aiding in drug target validation. chemicalprobes.orgnih.govimperial.ac.uk Similarly, biosensors, particularly fluorescent chemical probes and genetically encoded biosensors, enable the real-time, subcellular tracking of transient metabolites and signaling molecules within live cells. mdpi.comnih.gov For instance, FRET (Förster resonance energy transfer)-based biosensors have been successfully employed to visualize the spatiotemporal dynamics of various ions and hormones at cellular and subcellular resolutions. nih.gov
The future development of advanced chemical probes and biosensors for this compound dynamics will likely involve:
Rational design of PRA-specific fluorescent probes: These probes would ideally bind to PRA with high affinity and selectivity, undergoing a measurable change in fluorescence (e.g., intensity, wavelength, lifetime, or FRET efficiency) upon binding. This would enable real-time visualization of PRA levels and localization within living cells.
Genetically encoded biosensors: Engineering proteins or RNA aptamers that specifically interact with PRA and are coupled to a fluorescent reporter (e.g., GFP variants) could allow for the creation of genetically encoded biosensors. Such tools would be invaluable for studying PRA dynamics in specific cell types or subcellular compartments in situ.
Activity-based probes for PRA-metabolizing enzymes: Developing probes that covalently or non-covalently interact with the active sites of enzymes like PPAT or enzymes involved in alternative PRA pathways could help characterize their activity and regulation in complex biological systems.
Integration with high-resolution imaging techniques: Coupling these novel probes and biosensors with advanced microscopy techniques, such as super-resolution microscopy, will be essential to resolve the precise spatiotemporal dynamics of PRA and its associated metabolic complexes, like purinosomes.
The successful development of these tools would revolutionize the study of PRA, enabling researchers to directly observe its cellular fluctuations in response to metabolic cues, stress, or therapeutic interventions, thereby providing unprecedented insights into its physiological and pathological roles.
Systems Biology Approaches to Model and Predict this compound Metabolic Behavior
Systems biology offers a holistic framework for understanding complex biological processes by integrating computational modeling, data analysis, and network theory. fastercapital.comnih.gov This approach is particularly powerful for studying metabolic pathways, viewing them not as isolated reactions but as interconnected systems. fastercapital.com
Future research on this compound will increasingly leverage systems biology to:
Develop comprehensive genome-scale metabolic models (GSMMs): These models reconstruct the entire metabolic network of an organism based on its genome, including all known genes, enzymes, reactions, and metabolites. nih.govmountainscholar.org By integrating GSMMs, researchers can accurately describe cellular metabolism and predict how changes in enzyme activity, gene expression, or nutrient availability impact PRA production and utilization. fastercapital.comuni-konstanz.de
Apply flux balance analysis (FBA): FBA is a computational method used within GSMMs to predict the flow of metabolites (fluxes) through metabolic pathways under various conditions. fastercapital.com For PRA, FBA could predict optimal nutrient uptake rates that maximize or minimize PRA synthesis, identify metabolic bottlenecks in its pathway, or determine how changes in upstream precursors (e.g., PRPP, glutamine) or downstream products (e.g., purine nucleotides, thiamine) affect PRA flux.
Model metabolic integration and robustness: PRA is a branch point metabolite, connecting purine and thiamine biosynthesis. plos.orgresearchgate.netfrontiersin.org Systems biology models can explore the robustness and redundancy of the metabolic network around PRA, predicting how the cell maintains PRA homeostasis despite perturbations or how alternative pathways contribute to its supply. microbialcell.comnih.govresearchgate.netmicrobialcell.com The biosynthesis of thiamine, which utilizes PRA, has served as a model system to experimentally define metabolic integration and network architecture in vivo, providing crucial data for computational model validation. microbialcell.comnih.govmicrobialcell.com
Predict network behavior under diverse conditions: Computational models can simulate various physiological states (e.g., proliferation, stress, nutrient limitation) and predict the resulting changes in PRA metabolic behavior. This includes understanding how the cell reconfigures its metabolic network to maintain essential functions. researchgate.netresearchgate.net
The iterative nature of systems biology, where models are generated, experimentally tested, and refined, will be crucial for achieving a deeper, quantitative understanding of PRA metabolism and its influence on cellular physiology. mountainscholar.org
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Networks
The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of complex biological processes by revealing intricate connections and interdependencies between different molecular components. frontiersin.orgmdpi.comunimib.it This approach is essential for gaining a comprehensive understanding of this compound networks.
Future research will increasingly integrate multi-omics datasets to:
Uncover gene regulatory networks: By combining transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels), researchers can identify how changes at the genetic and protein levels propagate to affect PRA synthesis and its downstream metabolites. Strategies include co-expression analysis, metabolite-gene networks, and pathway enrichment analysis. mdpi.com
Analyze pathway enrichment and interactions: Multi-omics studies have already provided insights into pathways involving PRA. For instance, multi-omics analysis of key prognostic genes in lung adenocarcinoma revealed enrichment in "this compound-glycine ligase activity" and "purine metabolism," indicating their relevance in disease contexts. nih.gov
Investigate stress responses and metabolic adaptations: In Penaeus monodon, a multi-omics approach identified this compound-glycine ligase as crucial in the response to ammonia-N stress, affecting nucleotide synthesis and energy production. Metabolomic analysis further revealed disruptions in nucleotide turnover in response to stress. frontiersin.org Similarly, a multi-omics study in the halophilic fungus Aspergillus sydowii analyzing osmoadaptations to saturated NaCl identified differentially expressed genes in metabolism and signal transduction, with PRA being a key metabolite in the context of purine biosynthesis. frontiersin.org
Gain a holistic cellular view: Multi-omics data provides a detailed "snapshot" of cellular activity, allowing for the prediction of active and preferred metabolic routes. lums.edu.pk This comprehensive view is vital for understanding how the glutamine PRPP amidotransferase, which forms PRA, links nitrogen metabolism and nucleotide biosynthesis, as demonstrated in multi-omics studies of Streptococcus thermophilus. asm.org
Inform personalized medicine and drug discovery: The integration of multi-omics data with clinical information is paving the way for personalized medicine, enabling the computation of regulatory gene networks and the prediction of patient-specific drug responses, particularly in cancer where purine metabolism is often dysregulated. marquette.edu
By integrating these diverse data types, researchers can move beyond single-omics analyses to identify complex patterns and interactions within the PRA metabolic network that would otherwise be missed, leading to a more profound understanding of its roles in health and disease.
Exploration of this compound in Non-Canonical Biological Roles
While this compound is predominantly known as the initial committed intermediate in de novo purine biosynthesis, future research is increasingly recognizing and exploring its involvement in "non-canonical" biological roles that extend beyond its primary function.
Key areas for future exploration include:
Role in Thiamine Biosynthesis: PRA is a common intermediate in the biosynthesis of both purines and thiamine (vitamin B1). microbialcell.complos.orgresearchgate.netresearchgate.net This dual role positions PRA at a metabolic crossroads. Crucially, studies have shown that in organisms like Escherichia coli, PRA derived from alternative sources, such as threonine, can significantly contribute to thiamine synthesis, utilizing enzymes from the isoleucine and tryptophan biosynthetic pathways. microbialcell.comresearchgate.net This highlights distinct metabolic network structures even in closely related organisms and suggests a flexible, non-canonical supply route for PRA. The ability of purF mutants (lacking the primary PRA-synthesizing enzyme) to grow in the absence of exogenous thiamine under certain conditions further underscores the importance of these alternative, non-canonical pathways for PRA formation. plos.org
Immunomodulatory Functions: Emerging evidence suggests that this compound may have roles as an immunomodulatory nutrient. Its uptake has been observed to increase rapidly upon the activation of naive T cells. frontiersin.org This finding opens new avenues for research into how PRA directly or indirectly influences immune cell function, proliferation, and differentiation, potentially acting as a signaling molecule or a critical metabolic input for immune responses.
Metabolic Redundancy and Alternative Pathway Utilization: The concept of "metabolic redundancy" and "recruited pathways" that can produce PRA through mechanisms other than the canonical PurF enzyme points to a broader, more adaptable role for PRA in cellular metabolism. microbialcell.commicrobialcell.com Investigating how cells activate and utilize these alternative PRA-generating pathways under different physiological stresses or nutrient limitations could reveal novel adaptive strategies.
Cross-talk with other metabolic pathways: Given its central position, future studies will likely explore the intricate cross-talk between PRA metabolism and other seemingly unrelated metabolic pathways. Understanding how PRA levels influence or are influenced by processes like amino acid metabolism, one-carbon metabolism, or even lipid synthesis could uncover unexpected regulatory nodes and functions.
These explorations into non-canonical roles will deepen our understanding of PRA's fundamental importance in cellular physiology, beyond its well-defined role in purine synthesis, and may reveal new therapeutic targets or diagnostic markers for various diseases.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (PRA) | 11776 |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | 11777 |
| Glutamine | 5961 |
| Inosine (B1671953) 5'-monophosphate (IMP) | 6045 |
| Adenosine 5'-monophosphate (AMP) | 6083 |
| Guanosine 5'-monophosphate (GMP) | 6803 |
| Thiamine (Vitamin B1) | 1130 |
| 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide (ProFAR) | 16219350 |
| 1-Methylxanthine | 6982 |
| 2-Methylguanosine | 6835 |
| Guanosine 3',5'-Cyclic Monophosphate | 738 |
| L-Ascorbate | 54670067 |
| D-Mannose | 18950 |
| D-Glucose | 5793 |
| Thymidine | 1131 |
| Adenosine | 6096 |
| N-lactoyl-phenylalanine | 16216439 |
| Pyruvate (B1213749) | 1060 |
| Glutamate (B1630785) | 330 |
| Adenosine triphosphate (ATP) | 363 |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) | 5817 |
| Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) | 16214732 |
| 5'-Phospho-ribosyl-5-amino-4-imidazole carboxamide (AICAR) | 10427 |
Table 1: Fold Changes of Select Metabolites in Penaeus monodon Under Ammonia-N Stress
| Metabolite | Fold Change (12 hours) | p-value (12 hours) | Fold Change (96 hours) | p-value (96 hours) |
| 1-Methylxanthine | 1.702 | 0.064 | 2.489 | 0.044 |
| 2-Methylguanosine | 4.011 | 0.016 | 7.146 | 0.133 |
| Guanosine 3',5'-Cyclic Monophosphate | 5.702 | 0.026 | 10.048 | 0.056 |
| L-Ascorbate | 0.416 | 0.011 | 0.222 | 0.003 |
| D-Mannose | 0.342 | 0.054 | 0.081 | 0.016 |
| D-Glucose | 0.352 | 0.051 | 0.104 | 0.016 |
| Thymidine | 3.467 | 0.039 | 12.099 | 0.137 |
| Adenosine | 1.312 | 0.359 | 2.031 | 0.124 |
| N-lactoyl-phenylalanine | 3.115 | 0.014 | 7.562 | 0.003 |
Note: This table presents specific metabolite fold changes observed in a multi-omics study on Penaeus monodon under ammonia-N stress, where this compound-glycine ligase was identified as playing a crucial role in nucleotide synthesis. frontiersin.org
Q & A
Q. What is the primary metabolic role of phosphoribosylamine (PRA) in purine and thiamine biosynthesis?
PRA serves as a critical intermediate in both purine and thiamine biosynthesis. In Salmonella enterica, TrpD (anthranilate phosphoribosyl transferase) catalyzes a non-canonical reaction to generate PRA, which is essential for thiamine synthesis under PurF-deficient conditions . Traditional pathways rely on PurF (glutamine phosphoribosylpyrophosphate amidotransferase) to synthesize PRA from PRPP and ammonia, but alternative enzymatic routes involving TrpD highlight metabolic redundancy .
Q. What methodologies are standard for detecting and quantifying PRA in enzymatic assays?
PRA formation is assayed via coupled reactions with 14C-labeled glycinamide ribonucleotide (GAR), where TrpD activity is measured by 14C-GAR accumulation. Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) is used to resolve isotopic labeling (e.g., 15N vs. 14N) in intermediates like 2-aminobutyrate, enabling precise quantification . Enzyme kinetics are determined using purified His6-tagged proteins (e.g., TrpD, PurD) under controlled substrate concentrations .
Q. How do researchers validate the genetic basis of PRA synthesis in bacterial models?
Genetic validation involves using mutant strains (e.g., S. enterica DM9813 with purF, trpD, and ridA mutations) grown in minimal media (e.g., E medium) with selective supplements (e.g., MgSO₄, glucose, adenine). Growth rescue experiments under thiamine-limiting conditions confirm TrpD’s role in PRA synthesis . Complementation assays with plasmid-borne trpD variants further dissect enzyme functionality .
Advanced Research Questions
Q. How can isotopic labeling experiments resolve contradictions in PRA pathway elucidation?
Contradictions arise when solvent ammonia exchange complicates nitrogen source tracing. To address this, researchers vary PurD enzyme concentrations to reduce free PRA availability and monitor 15N incorporation into GAR using LC-TOF-MS. For example, excess PurD (low Kₘ = 10 μM for PRA) minimizes PRA accumulation, confirming negligible nitrogen exchange with solvent . Parallel experiments with 15N-ammonium chloride and sodium borohydride reduction of enamine intermediates (e.g., 2-aminobutyrate) further validate direct threonine-derived PRA synthesis .
Q. What experimental approaches determine TrpD’s substrate specificity in non-canonical PRA formation?
Substrate specificity is tested using dehydratase enzymes (e.g., DsdA for D-amino acids) and alternative substrates like D/L-3-hydroxynorvaline or serine. TrpD’s preference for 4- or 5-carbon α-ketoamines is confirmed via in vitro assays measuring GAR production. Mutagenesis (e.g., TrpDT279A, TrpDD282A) identifies active-site residues critical for binding α-ketoanthranilate or PRPP, with in vivo growth assays in trpD mutants revealing functional deficits .
Q. How do kinetic parameters of PurD influence PRA availability in vivo?
PurD’s high turnover rate (7 sec⁻¹) and low Kₘ (10 μM for PRA) ensure rapid PRA consumption, limiting its intracellular accumulation. This kinetic dominance explains why non-enzymatic PRA formation (via R5P and ammonia) is insufficient to support growth in purF mutants unless TrpD provides an enzymatic bypass . Computational modeling of enzyme-substrate flux can further refine these dynamics.
Q. What mechanisms explain TrpD’s promiscuity in catalyzing PRA synthesis?
TrpD’s dual functionality (anthranilate phosphoribosyl transferase and α-ketoacid synthase) allows it to utilize reactive enamine intermediates (e.g., from threonine dehydration) as substrates. Structural studies suggest conformational flexibility in the PRPP-binding domain, enabling catalysis of non-canonical reactions. Mutant variants defective in PRPP binding (e.g., TrpDD282A) lose PRA synthesis capacity but retain anthranilate activity, highlighting functional divergence .
Q. How do researchers address instability of PRA or its precursors in experimental setups?
Unstable intermediates like 2-aminobutyrate (half-life ≈3 min) are stabilized via sodium borohydride reduction, converting enamines to stable 2-aminobutyrate for LC-TOF-MS analysis . Reaction timing is optimized using time-course assays (e.g., 10–60 min incubations) to capture transient intermediates. Substrate analogs with longer half-lives (e.g., 3-hydroxynorvaline derivatives) are also screened to improve detection .
Methodological Considerations
- Growth Media Design : Use minimal media (e.g., E medium) with controlled carbon/nitrogen sources to induce metabolic bottlenecks (e.g., thiamine auxotrophy) .
- Enzyme Assays : Optimize pH (≥7.5) and temperature (37°C) to match physiological conditions, as PRA half-life increases with pH .
- Data Interpretation : Compare isotopic enrichment ratios (15N/14N) in intermediates to distinguish enzymatic vs. non-enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
